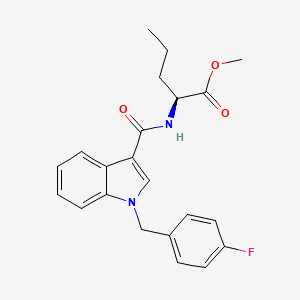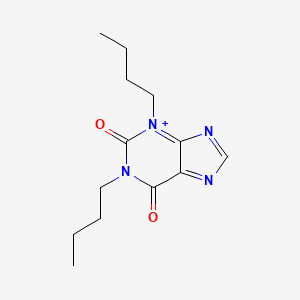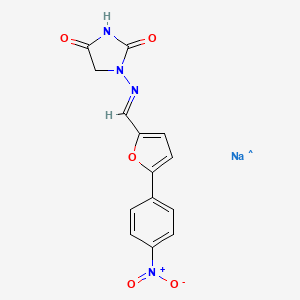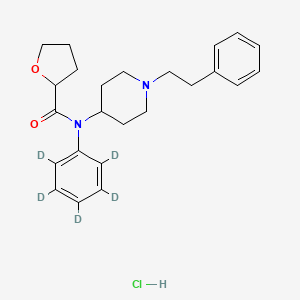![molecular formula C27H34N4O5S B15134414 6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyphenyl)imino-8-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide](/img/structure/B15134414.png)
6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyphenyl)imino-8-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyphenyl)imino-8-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyphenyl)imino-8-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and carbamoylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyphenyl)imino-8-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with different functional groups, while substitution reactions could introduce new substituents on the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyphenyl)imino-8-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline derivatives: Compounds with a similar quinoline core structure.
Sulfonyl compounds: Molecules containing sulfonyl functional groups.
Carbamoyl compounds: Compounds with carbamoyl groups.
Uniqueness
6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyphenyl)imino-8-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C27H34N4O5S |
|---|---|
Peso molecular |
526.6 g/mol |
Nombre IUPAC |
6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyphenyl)imino-8-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C27H34N4O5S/c1-16-11-21(37(34,35)20-10-5-7-17(12-20)27(33)31(2)3)14-22-24(16)29-15-23(26(28)32)25(22)30-18-8-6-9-19(13-18)36-4/h5-10,12-13,16,21-24,29H,11,14-15H2,1-4H3,(H2,28,32) |
Clave InChI |
YXVKVPKWGVJVJG-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC2C1NCC(C2=NC3=CC(=CC=C3)OC)C(=O)N)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetonitrile](/img/structure/B15134333.png)


![5-[2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B15134363.png)

![3,4-dimethoxy-N-[(2-methoxyphenyl)methyl]-alpha-methyl-benzeneethanamine,monohydrochloride](/img/structure/B15134373.png)
![N-[(1R)-1-cyclohexylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B15134375.png)
![Methyl 4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate](/img/structure/B15134380.png)
![7-Methyl-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B15134385.png)
![6-Nitro-2,3-bis(oxidanylidene)-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide](/img/structure/B15134396.png)


![N-[3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl-2,4,5,6-d4]-acetamide-2,2-d2](/img/structure/B15134409.png)
